Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)-

Description

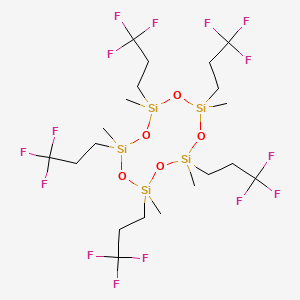

Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)-, is a fluorinated cyclic siloxane derivative characterized by a five-membered silicon-oxygen ring substituted with both methyl and trifluoropropyl groups. This hybrid structure combines the volatility and lubricity of traditional methylsiloxanes (e.g., decamethylcyclopentasiloxane, D5) with the enhanced chemical stability and hydrophobicity imparted by fluorine atoms .

Properties

CAS No. |

2063-78-7 |

|---|---|

Molecular Formula |

C20H35F15O5Si5 |

Molecular Weight |

780.9 g/mol |

IUPAC Name |

2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |

InChI |

InChI=1S/C20H35F15O5Si5/c1-41(11-6-16(21,22)23)36-42(2,12-7-17(24,25)26)38-44(4,14-9-19(30,31)32)40-45(5,15-10-20(33,34)35)39-43(3,37-41)13-8-18(27,28)29/h6-15H2,1-5H3 |

InChI Key |

DCWFTTYGOKYOOE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- typically involves the following steps:

Hydrolysis and Condensation: The starting materials, such as dimethylchlorosilane and trifluoropropylchlorosilane, undergo hydrolysis to form silanol groups, which then condense to form siloxane bonds.

Polymerization: The resulting silanol groups polymerize to form the cyclopentasiloxane core structure.

Functionalization: The cyclopentasiloxane core is then functionalized with trifluoropropyl groups through a series of substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure the formation of the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane oxides.

Reduction: Reduction reactions can be used to modify the trifluoropropyl groups.

Substitution: Substitution reactions can introduce different functional groups onto the cyclopentasiloxane core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired functional group.

Major Products Formed:

Siloxane Oxides: Resulting from oxidation reactions.

Modified Trifluoropropyl Groups: Resulting from reduction reactions.

Functionalized Siloxanes: Resulting from substitution reactions.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Employed in the study of cell membranes and biomimetic systems.

Medicine: Utilized in drug delivery systems and medical implants due to its biocompatibility.

Industry: Applied in the production of coatings, sealants, and lubricants.

Mechanism of Action

The mechanism by which Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound's hydrophobic nature allows it to interact with lipid bilayers, altering membrane properties and facilitating the delivery of therapeutic agents. Additionally, its thermal stability and low surface tension make it suitable for use in various industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with common cyclic siloxanes, focusing on molecular properties, applications, and environmental behavior.

Table 1: Key Properties of Cyclic Siloxanes

Key Differences

Chemical Stability : The trifluoropropyl groups in the target compound likely enhance resistance to thermal and chemical degradation compared to D4 and D5, which are prone to hydrolysis in aqueous environments .

Functionality : Unlike D5, which evaporates quickly from skin , the fluorinated derivative may form long-lasting hydrophobic layers, making it suitable for advanced material science applications.

Research Findings and Challenges

- Market Trends : The global cyclopentasiloxane market (dominated by D5) is projected to grow at a CAGR of XX%, driven by demand in cosmetics and industrial coatings . However, fluorinated derivatives face regulatory hurdles due to unresolved environmental safety questions.

- Health and Safety: While D5 is generally regarded as safe in cosmetics , unverified claims link cyclopentasiloxanes to carcinogenicity (e.g., leukemia, ovarian cancer) . No such data exists for the fluorinated variant, but its structural complexity warrants caution.

- Environmental Concerns : D5’s persistence (0.14% degradation in 28 days) suggests fluorinated analogs may pose greater ecological risks, aligning with broader regulatory trends against persistent chemicals .

Biological Activity

Cyclopentasiloxane, specifically the compound known as 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentakis(3,3,3-trifluoropropyl)- (commonly referred to as D5), is a member of the siloxane family. These compounds are characterized by their silicon-oxygen backbone and are widely used in various industrial and consumer applications due to their unique physical and chemical properties. This article focuses on the biological activity of D5, exploring its effects on human health and the environment based on recent research findings.

D5 is a cyclic siloxane with a complex structure that imparts specific properties such as low viscosity and high thermal stability. Its molecular formula is C20H40F15O5Si5. The presence of trifluoropropyl groups enhances its hydrophobicity and influences its biological interactions.

Toxicological Studies

Recent studies have highlighted several aspects of D5's biological activity:

- Developmental Neurotoxicity : Research indicates that maternal exposure to D5 can lead to developmental neurotoxicity in offspring. A study demonstrated that D5 exposure resulted in behavioral disorders in mice offspring and affected neural differentiation . The half-maximal inhibitory concentration (IC50) for neural cell viability was determined to be significant in assessing its neurotoxic potential.

- Reproductive Effects : D5 has been shown to disrupt reproductive processes. In rat models, exposure led to alterations in gene expression related to ovarian function and implantation processes. Notable changes included decreased expression of steroid hormone synthesis genes and genes associated with follicle formation .

- Hepatotoxicity : Studies have reported increased liver weights in rats subjected to high doses of D5, suggesting potential hepatotoxic effects . The observed effects were dose-dependent and indicated a need for further investigation into the long-term impacts on liver function.

Environmental Impact

D5's environmental persistence raises concerns regarding its bioaccumulation potential. Studies have shown minimal adverse effects on aquatic organisms at low concentrations; however, its accumulation in the food chain remains a topic of ongoing research .

Case Studies

Case Study 1: Maternal Exposure Effects

- Objective : To evaluate the impact of D5 on maternal health and offspring development.

- Method : Pregnant mice were exposed to varying doses of D5.

- Findings : Offspring exhibited altered behavior patterns and neurodevelopmental issues correlating with maternal exposure levels.

Case Study 2: Reproductive Health Assessment

- Objective : To assess the reproductive toxicity of D5 in rodent models.

- Method : Rats were exposed to D5 for four weeks; gene expression was analyzed post-exposure.

- Findings : Significant changes in gene expression were noted, indicating potential risks for reproductive health.

Table 1: Summary of Toxicological Findings

| Study Focus | Observed Effect | Reference |

|---|---|---|

| Developmental Neurotoxicity | Behavioral disorders in offspring | |

| Reproductive Health | Altered gene expression in ovaries | |

| Hepatotoxicity | Increased liver weight |

Table 2: Gene Expression Changes Post-D5 Exposure

| Gene Name | Function | Expression Change (p-value) |

|---|---|---|

| Cyp11a1 | Steroid hormone synthesis | <0.01 |

| Foxl2 | Follicle development | <0.001 |

| Hand2 | Uterine implantation | <0.05 |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing this fluorinated cyclopentasiloxane derivative?

- Synthesis : Use ring-opening polymerization of trifluoropropyl-substituted cyclotrisiloxane precursors under controlled catalytic conditions (e.g., acid or base catalysis). Evidence from analogous compounds suggests that trifluoropropyl groups enhance thermal stability and hydrophobicity .

- Characterization : Employ nuclear magnetic resonance (NMR; ¹H, ¹⁹F, ²⁹Si) to confirm substitution patterns and cyclic structure. Gas chromatography-mass spectrometry (GC-MS) or gel permeation chromatography (GPC) can assess purity and molecular weight distribution .

Q. What are the key physicochemical properties relevant to experimental design?

- Volatility : Measure evaporation rates using thermogravimetric analysis (TGA) to determine suitability as a carrier solvent in material science applications .

- Thermal Stability : Differential scanning calorimetry (DSC) and TGA under nitrogen/air can identify decomposition thresholds, critical for high-temperature applications .

- Hydrophobicity : Contact angle measurements or surface tension analysis quantify interactions with polar/nonpolar substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

- Background : Some studies classify it as persistent, bioaccumulative, and toxic (PBT) , while others deem it safe under controlled conditions .

- Methodology : Conduct long-term environmental fate studies using GC-MS to track degradation products in aquatic/soil systems. Compare bioaccumulation factors (BAFs) across trophic levels using model organisms (e.g., Daphnia magna) .

Q. What advanced techniques are suitable for probing toxicological mechanisms?

- In Vitro Assays : Use human cell lines (e.g., HepG2) to assess endocrine disruption potential via estrogen receptor (ER) binding assays, given concerns about hormonal interference .

- In Vivo Models : Evaluate carcinogenicity in rodent studies with controlled exposure levels, addressing contradictory findings on leukemia and ovarian cancer risks .

Q. How can computational modeling enhance understanding of its material properties?

- Molecular Dynamics (MD) Simulations : Model interactions with polymers or solvents to predict compatibility in nanocomposite applications .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability under UV/thermal stress .

Data Contradiction Analysis

Q. Why do regulatory assessments conflict regarding its safety profile?

- Key Issue : The European Chemicals Agency (ECHA) highlights PBT risks , while the Cosmetic Ingredient Review (CIR) deems it safe for topical use .

- Resolution Strategy : Perform meta-analyses of existing data, emphasizing exposure pathways (e.g., dermal vs. environmental). Prioritize studies using OECD guidelines for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.